molecular formula C12H10N2O6S B1420318 5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid CAS No. 1096827-33-6

5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid

Cat. No.: B1420318
CAS No.: 1096827-33-6
M. Wt: 310.28 g/mol
InChI Key: QCGWJDCBTNENHU-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid is a complex organic compound that features a benzoic acid core substituted with methoxy, nitro, and thiazolylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via methylation, often using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Thiazole Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the methoxy-nitrobenzoic acid derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide or other strong bases.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: 5-Methoxy-2-amino-4-(1,3-thiazol-4-ylmethoxy)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation: Oxidized thiazole derivatives.

Scientific Research Applications

5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections due to the presence of the thiazole ring.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid is largely dependent on its functional groups:

    Nitro Group: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules.

    Thiazole Ring: The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity.

    Methoxy Group: The methoxy group can influence the compound’s solubility and membrane permeability, affecting its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-nitrobenzoic acid: Lacks the thiazole ring, making it less versatile in biological applications.

    2-Nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.

    5-Methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid: Lacks the nitro group, reducing its potential for bioreduction.

Uniqueness

5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid is unique due to the combination of its functional groups, which confer a range of chemical reactivity and biological activity. The presence of the thiazole ring, in particular, enhances its potential as a bioactive compound.

Properties

IUPAC Name

5-methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6S/c1-19-10-2-8(12(15)16)9(14(17)18)3-11(10)20-4-7-5-21-6-13-7/h2-3,5-6H,4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGWJDCBTNENHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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